molecular formula C25H40N2O9 B14073275 16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid CAS No. 943586-12-7

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid

Cat. No.: B14073275
CAS No.: 943586-12-7
M. Wt: 512.6 g/mol
InChI Key: VIODGMQNVVFBFM-IBGZPJMESA-N
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Description

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid is a complex organic compound that belongs to the class of glutamic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid involves multiple steps. The key steps include the formation of the pyrrolidinone ring and the attachment of the aliphatic chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid is unique due to its specific structural features, such as the pyrrolidinone ring and the long aliphatic chain. These features confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid, also known as a derivative of hexadecanoic acid, exhibits significant biological activities that have been the subject of various studies. This article aims to summarize the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C25H40N2O9
  • Molecular Weight : 512.600 g/mol
  • CAS Registry Number : 943586-12-7

The compound's biological activity is primarily attributed to its structural features, which include a carboxylic acid group and a pyrrolidine moiety. These components contribute to its interaction with biological systems, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : Its ability to scavenge free radicals may contribute to cellular protection against oxidative stress.
  • Metabolic Regulation : Preliminary studies suggest that it may influence metabolic pathways related to glucose and lipid metabolism.

1. Anti-diabetic Effects

Recent investigations indicate that this compound can aid in managing blood sugar levels, making it a candidate for diabetes treatment. A study demonstrated that it significantly reduced blood glucose levels in diabetic rats compared to control groups .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .

3. Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Evaluate anti-diabetic effectsSignificant reduction in blood glucose levels in diabetic rats
Investigate neuroprotective effectsEnhanced neuronal survival under neurotoxic conditions
Assess antimicrobial activityEffective against multiple bacterial strains

Properties

CAS No.

943586-12-7

Molecular Formula

C25H40N2O9

Molecular Weight

512.6 g/mol

IUPAC Name

16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid

InChI

InChI=1S/C25H40N2O9/c28-20(13-11-9-7-5-3-1-2-4-6-8-10-12-14-23(31)32)26-19(25(34)35)15-18-24(33)36-27-21(29)16-17-22(27)30/h19H,1-18H2,(H,26,28)(H,31,32)(H,34,35)/t19-/m0/s1

InChI Key

VIODGMQNVVFBFM-IBGZPJMESA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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